

# "4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide"

## physical and chemical properties

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### Compound of Interest

Compound Name: 4-(4-Chlorophenyl)thiomorpholine  
1,1-Dioxide

Cat. No.: B1590016

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### An In-Depth Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide**. This compound is a key heterocyclic building block whose unique structural features make it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials. We will delve into its physicochemical characteristics, synthetic pathways, and core applications, providing the field-proven insights necessary for its effective utilization in a laboratory setting.

## Part 1: Core Physicochemical and Structural Characteristics

**4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide** is a stable, crystalline solid at room temperature.<sup>[1][2]</sup> Its structure is defined by a central thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and the nitrogen atom is substituted with a 4-chlorophenyl group. This combination imparts a unique blend of polarity, lipophilicity, and structural rigidity.

### Structural Elucidation

The molecule's architecture is fundamental to its reactivity and function. The thiomorpholine ring typically adopts a stable chair conformation. The sulfone group (SO<sub>2</sub>) is a powerful electron-withdrawing group and a strong hydrogen bond acceptor, significantly influencing the molecule's electronic properties and potential for intermolecular interactions. The 4-

chlorophenyl substituent adds a lipophilic domain and serves as a handle for further chemical modification.

Caption: 2D Structure of **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide**.

## Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and material characterization.

Property	Value	Source(s)
CAS Number	82222-74-0	[1][2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNO <sub>2</sub> S	[1][3]
Molecular Weight	245.72 g/mol	[1][2][3][4]
Appearance	White to light yellow/orange powder or crystal	[1][2][3]
Melting Point	155 - 159 °C	[1][2]
Purity	≥ 98% (by GC)	[1][2][3][4]
Synonyms	4-(1,1-Dioxothiomorpholino)phenyl chloride	[1][2][4]
Storage	Room temperature, in a cool, dark, dry place	[1][2][4]

## Solubility Profile and Spectral Data

**Solubility:** While exhaustive solubility data is not published, based on the structure and the properties of its parent scaffold, thiomorpholine-1,1-dioxide, a qualitative profile can be inferred. [5][6] The compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in chlorinated solvents like dichloromethane. Its solubility in water and non-polar hydrocarbon

solvents is anticipated to be low. Experimental verification by the end-user is strongly recommended.

#### Anticipated Spectral Characteristics:

- $^1\text{H}$  NMR: The spectrum would show characteristic signals for the aromatic protons of the 4-chlorophenyl group, likely as a pair of doublets (an AA'BB' system) between 7.0 and 7.5 ppm. The four methylene groups on the thiomorpholine ring would appear as two distinct multiplets in the aliphatic region (approx. 3.0-4.0 ppm), shifted downfield by the adjacent nitrogen and sulfone groups.
- $^{13}\text{C}$  NMR: The spectrum should display six signals for the aromatic carbons and two signals for the non-equivalent methylene carbons of the thiomorpholine ring.
- Infrared (IR) Spectroscopy: Key diagnostic peaks would include strong, sharp absorbances corresponding to the symmetric and asymmetric S=O stretches of the sulfone group, typically found around  $1120\text{-}1160\text{ cm}^{-1}$  and  $1300\text{-}1350\text{ cm}^{-1}$ , respectively.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion ( $\text{M}^+$ ) peak at  $m/z$  245. A characteristic isotopic peak ( $\text{M}+2$ ) at  $m/z$  247 with an intensity of approximately one-third of the  $\text{M}^+$  peak would confirm the presence of a single chlorine atom.

## Part 2: Synthesis and Reactivity

The synthesis of **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide** is generally accomplished via a two-stage process. This approach provides a reliable and scalable route to the final product.

### General Synthetic Workflow

The primary strategy involves an initial N-arylation reaction to couple the thiomorpholine and chlorophenyl moieties, followed by a selective oxidation of the sulfide to a sulfone. This sequence is efficient because the oxidation step is typically high-yielding and straightforward.

Caption: General two-step synthesis workflow.

### Exemplary Synthetic Protocol

This protocol is a representative method derived from analogous syntheses reported in the literature for similar compounds.[\[5\]](#)[\[7\]](#)[\[8\]](#)

#### Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine

- **Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (1.0 eq.), 1-fluoro-4-chlorobenzene (1.1 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent such as acetonitrile or DMF.
- **Reaction:** Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into cold water. An organic product should precipitate or be extracted.
- **Isolation:** Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography or recrystallization to yield pure 4-(4-chlorophenyl)thiomorpholine.

#### Step 2: Oxidation to **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide**

- **Setup:** Dissolve the 4-(4-chlorophenyl)thiomorpholine (1.0 eq.) from the previous step in glacial acetic acid or dichloromethane in a round-bottom flask.
- **Reaction:** Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aq. solution, ~2.5 eq.) or meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) portion-wise, maintaining a low temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours until TLC indicates the full consumption of the starting material.
- **Work-up:** Carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to neutralize excess oxidant. Basify the mixture with a saturated sodium bicarbonate solution.

- Isolation: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: The resulting solid is typically of high purity and can be further purified by recrystallization from a solvent system like ethanol or isopropanol to afford the final product as a crystalline solid.

## Part 3: Applications in Research and Development

The title compound is not merely a chemical curiosity; it is an enabling tool for innovation in multiple scientific domains. Its stability and defined structure make it a reliable intermediate.

### Medicinal Chemistry and Drug Discovery

**4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide** is a valuable scaffold in medicinal chemistry. [1] The thiomorpholine 1,1-dioxide motif is increasingly recognized as a bio-isostere for other cyclic amines like piperidine or morpholine, but with distinct properties. The sulfone group acts as an effective hydrogen bond acceptor without introducing a basic nitrogen center, a feature that can be crucial for modulating pharmacokinetics and target engagement.[7]

This compound serves as an intermediate in the synthesis of a range of biologically active molecules, with research highlighting its potential in developing:

- Agents for Neurological Disorders: The scaffold is incorporated into molecules targeting CNS pathways.[1]
- Anti-inflammatory and Analgesic Agents: Derivatives have been investigated for their potential to modulate inflammatory responses.[1]
- Kinase Inhibitors: The rigid structure is useful for orienting functional groups to fit into the ATP-binding pockets of various kinases, a key strategy in oncology research.[7]

### Material Science

Beyond pharmaceuticals, this compound finds utility in the formulation of specialty polymers and coatings.[1] The introduction of the polar sulfone group and the stable aromatic ring can enhance the thermal stability, durability, and resistance of materials to environmental factors.[9]

## Part 4: Safety and Handling

As a matter of standard laboratory practice, this chemical should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

- **Storage:** The compound is stable under normal conditions and should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2]
- **Safety Profile:** While specific toxicology data for this compound is not readily available, related compounds such as thiomorpholine 1,1-dioxide hydrochloride are classified as eye irritants and may cause skin and respiratory irritation.[10] It is prudent to handle **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide** with similar precautions. Avoid inhalation of dust and direct contact with skin and eyes.

## Conclusion

**4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide** is a high-value chemical intermediate with a well-defined property profile. Its robust synthesis and versatile structure make it an important tool for scientists engaged in the design and synthesis of complex molecules. This guide provides the foundational knowledge required to confidently and effectively incorporate this compound into advanced research and development programs.

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